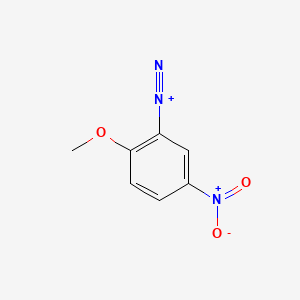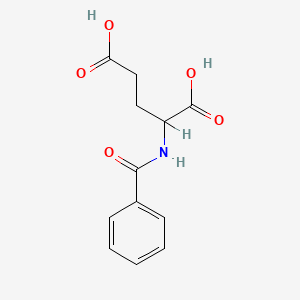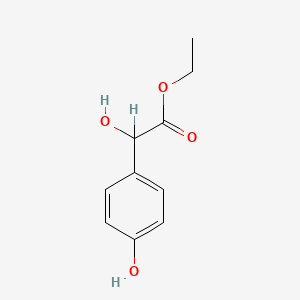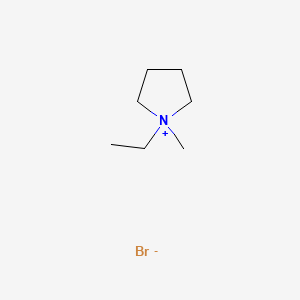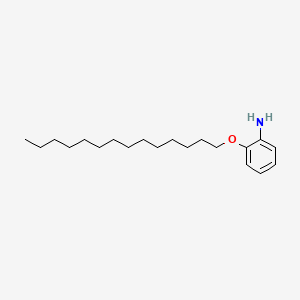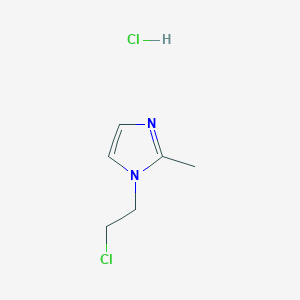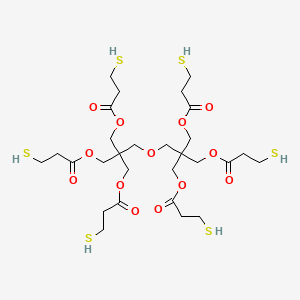
2-Acetyl-1,3-cyclohexanedione
Overview
Description
2-Acetyl-1,3-cyclohexanedione (ACAC) is a chemical compound that belongs to the family of β-diketones. It has a molecular formula of C8H10O3 and a molecular weight of 154.1632 .
Synthesis Analysis
2-Acetyl-1,3-cyclohexanedione serves as a crucial intermediate in the synthesis of various organic compounds. It acts as a precursor to several significant synthetic intermediates, including 2-acetyl-1,3-cyclohexanediol, which is utilized in the synthesis of polymers and various industrial products .Molecular Structure Analysis
The molecular structure of 2-Acetyl-1,3-cyclohexanedione can be represented by the linear formula CH3COC6H7(=O)2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
While the precise chemical reactions involving 2-Acetyl-1,3-cyclohexanedione are not fully understood, it is believed that the oxidation reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction involves the transfer of electrons from cyclohexane-1,3-dione to the acid, facilitating the formation of 2-Acetyl-1,3-cyclohexanedione .Physical And Chemical Properties Analysis
2-Acetyl-1,3-cyclohexanedione is a solid substance with a boiling point of 85°C/0.1 mmHg and a melting point of 20°C. It should be stored at a temperature between 2-8°C .Scientific Research Applications
Chelation of Aqueous Iron in Alcoholic Beverages
2-Acetyl-1,3-cyclohexanedione: has been utilized in the chelation of aqueous iron (III) ions present in alcoholic drinks like wine and beer . This process is crucial because iron ions can catalyze the oxidation of various compounds, leading to spoilage and off-flavors. By binding to the iron ions, 2-Acetyl-1,3-cyclohexanedione helps maintain the stability and quality of these beverages, ensuring a longer shelf life and consistent taste.
Evaluation of Mesotrione Assay Specificity
Due to its structural similarity to mesotrione, a triketone herbicide, 2-Acetyl-1,3-cyclohexanedione is used to evaluate the specificity of mesotrione assays . This application is significant in agricultural chemistry, where precise detection and quantification of herbicides are essential for environmental monitoring and ensuring the safety of crops.
Analytical Chemistry
The compound’s unique spectral properties make it a candidate for use in analytical chemistry. Its mass spectrum data can be used to identify and quantify the presence of 2-Acetyl-1,3-cyclohexanedione in complex mixtures, aiding in the analysis of chemical processes and product purity .
Mechanism of Action
Target of Action
It has been used in the chelation of aqueous iron (iii) that is present in alcoholic drinks, such as wine and beer .
Mode of Action
The precise mechanism of action of 2-Acetyl-1,3-cyclohexanedione remains under investigation. Current understanding suggests a reaction pathway involving the formation of an intermediate, cyclohexane-1,3-dione. Subsequently, this intermediate undergoes oxidation to yield 2-Acetyl-1,3-cyclohexanedione .
Biochemical Pathways
It has been used to evaluate mesotrione assay specificity as its structure is similar to mesotrione, a triketone herbicide .
Result of Action
properties
IUPAC Name |
2-acetylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(9)8-6(10)3-2-4-7(8)11/h8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNXDYRMRBQOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193577 | |
| Record name | 2-Acetyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4056-73-9 | |
| Record name | 2-Acetyl-1,3-cyclohexanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004056739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


